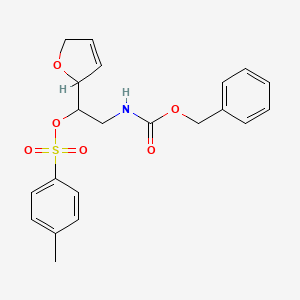
2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl group, an amino group, a dihydrofuran ring, and a methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Dihydrofuran Ring: The dihydrofuran ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrofuran ring or the benzyloxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl group or the sulfonate group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study the effects of specific functional groups on biological activity or as a probe to investigate biochemical pathways.
Medicine
Potential medical applications could include the development of new pharmaceuticals or as a tool in drug discovery and development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific reactivity or biological activity not found in similar compounds
Propiedades
IUPAC Name |
[1-(2,5-dihydrofuran-2-yl)-2-(phenylmethoxycarbonylamino)ethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-16-9-11-18(12-10-16)29(24,25)28-20(19-8-5-13-26-19)14-22-21(23)27-15-17-6-3-2-4-7-17/h2-12,19-20H,13-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHOYWNIYLZPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CNC(=O)OCC2=CC=CC=C2)C3C=CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
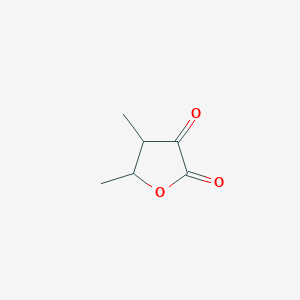
![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)




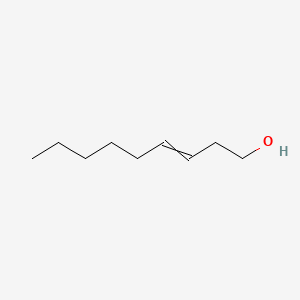

![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B12510424.png)
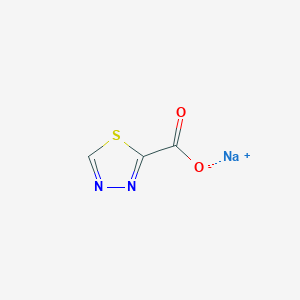
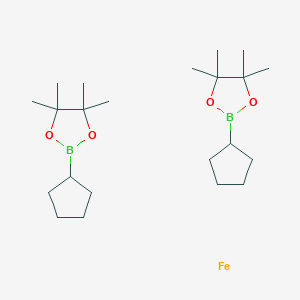
![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)
![N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510454.png)
![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)
